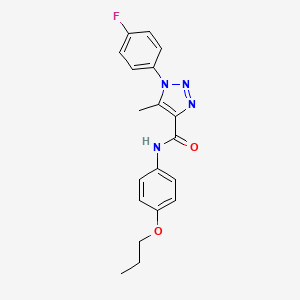
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are used to treat a variety of diseases, including cancer and autoimmune disorders.
Wirkmechanismus
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of kinases involved in various signaling pathways. BTK inhibition blocks the B-cell receptor signaling pathway, leading to the suppression of B-cell proliferation and survival. FLT3 inhibition leads to the suppression of the growth and survival of leukemia cells. JAK3 inhibition blocks the cytokine signaling pathway, leading to the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent antiproliferative and proapoptotic effects on cancer cells in vitro and in vivo. It also has immunomodulatory effects, including the suppression of B-cell and T-cell activation and cytokine production. 1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which allows for the precise targeting of specific kinases. Its low toxicity and good pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. However, 1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for 1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Further studies are needed to determine the optimal dosage and treatment duration for various diseases, as well as to investigate potential drug interactions and side effects. Additionally, the potential use of 1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents or immunotherapies should be explored.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. It has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which play a crucial role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-12-26-17-10-6-15(7-11-17)21-19(25)18-13(2)24(23-22-18)16-8-4-14(20)5-9-16/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUOFJGTVQQKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



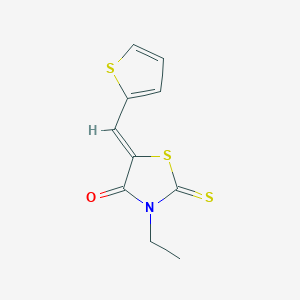
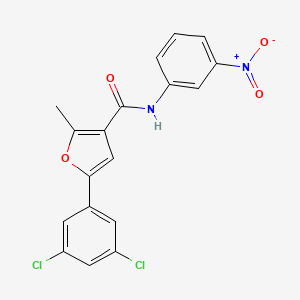
![2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4842929.png)

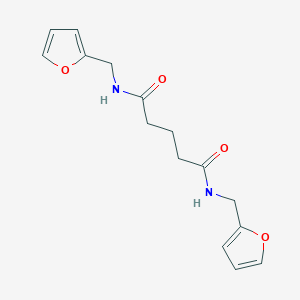
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B4842950.png)
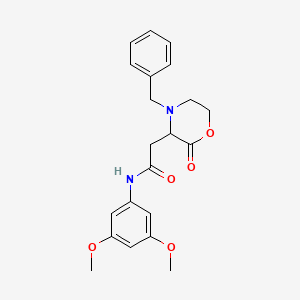
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4842952.png)
![2-(2,4-dimethylphenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B4842959.png)
![5,5'-[1,2-ethanediylbis(thio)]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4842967.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4842970.png)
![methyl 2-(1-ethyl-1H-pyrazol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4842987.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4843000.png)
![3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4843008.png)